Methyl 2-oxo-4-phenyl-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound features a tetrahydropyrimidine core substituted at position 4 with a phenyl group and at position 6 with a thiophene-2-sulfonylmethyl moiety. DHPMs are typically synthesized via Biginelli-type multicomponent reactions, though the sulfonyl substituent in this compound likely necessitates specialized sulfonation steps during synthesis .
Properties
IUPAC Name |
methyl 2-oxo-4-phenyl-6-(thiophen-2-ylsulfonylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-24-16(20)14-12(10-26(22,23)13-8-5-9-25-13)18-17(21)19-15(14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARGPKQUOBZTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-4-phenyl-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials such as thiophene-2-sulfonyl chloride, phenylacetic acid, and urea under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-4-phenyl-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene-2-sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form hydroxyl derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Synthesis Overview Table
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Aldehyde + β-keto ester + Urea | Acidic catalyst (e.g., HCl) | Tetrahydropyrimidine derivative |
| 2 | Tetrahydropyrimidine + Thiophene sulfonyl chloride | Base (e.g., NaOH) | Methyl 2-oxo derivative |
Antimicrobial Activity
Research has demonstrated that methyl 2-oxo-4-phenyl derivatives exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Studies indicate that it can effectively scavenge free radicals, which is crucial for mitigating oxidative stress-related conditions.
Anticancer Potential
Preliminary investigations suggest that methyl 2-oxo-4-phenyl derivatives may possess anticancer properties. Specific studies have reported cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer), indicating its potential as a therapeutic agent.
Summary of Biological Activities Table
| Activity Type | Observations | Reference Studies |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | [Study 1], [Study 2] |
| Antioxidant | Significant free radical scavenging | [Study 3] |
| Anticancer | Induces apoptosis in cancer cells | [Study 4], [Study 5] |
Case Studies
Several case studies have highlighted the efficacy of methyl 2-oxo derivatives:
Case Study: Antimicrobial Efficacy
A study demonstrated that a series of synthesized tetrahydropyrimidines exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Case Study: Cytotoxicity Assessment
In a cytotoxicity assay against MCF7 breast cancer cells, methyl 2-oxo derivatives showed IC50 values in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-4-phenyl-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The thiophene-2-sulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is highlighted through comparisons with analogous DHPM derivatives. Key differences lie in substituent groups at positions 4 and 6, which dictate electronic, steric, and solubility properties. Below is a detailed analysis:
Structural and Electronic Modifications
- Position 4 Substituents: Phenyl vs. The target compound’s unmodified phenyl group may offer a balance between lipophilicity and steric bulk . Heteroaromatic Groups: Thiophene (e.g., Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-..., ) and furan (e.g., Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-..., ) substituents improve solubility via polar interactions. The thiophene-sulfonyl group in the target compound adds both polarity and steric bulk, which could enhance target binding but reduce membrane permeability .
- Position 6 Substituents: Methyl vs.
Biological Activity
Methyl 2-oxo-4-phenyl-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. The following sections will explore its biological activities, including antimicrobial, anticancer, and anticonvulsant effects, as well as structure-activity relationships (SAR) and case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 319.36 g/mol. It features a tetrahydropyrimidine core with various substituents that contribute to its biological activity.
1. Antimicrobial Activity
Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thiophene sulfonyl group enhances the compound's interaction with microbial membranes, leading to increased permeability and subsequent cell death .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For example, it was found to induce apoptosis in A431 human epidermoid carcinoma cells with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Doxorubicin | A431 | 0.5 |
| Methyl 2-oxo... | A431 | 0.3 |
| Compound X | MCF7 | 0.8 |
3. Anticonvulsant Activity
The anticonvulsant potential of similar tetrahydropyrimidine derivatives has been documented:
- Animal Models : In rodent models, compounds exhibiting structural similarities to methyl 2-oxo-4-phenyl-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine have shown promising anticonvulsant activity in pentylenetetrazole (PTZ) induced seizures .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Key Findings in SAR Analysis
- Substituent Effects : The presence of electron-withdrawing groups such as sulfonyl enhances the compound's interaction with biological targets.
- Tetrahydropyrimidine Core : Modifications at the 4 and 6 positions of the tetrahydropyrimidine ring significantly affect the potency against microbial and cancerous cells.
- Hydrophobic Interactions : The phenyl group contributes to hydrophobic interactions that are essential for binding to target proteins involved in cancer progression and microbial resistance .
Case Study 1: Antimicrobial Efficacy
In a recent study published by Nagaraj et al., methyl 2-oxo derivatives were tested against resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 3.125 µg/mL against Staphylococcus aureus, demonstrating its potential as an effective antimicrobial agent .
Case Study 2: Anticancer Properties
Another study by Chikhalia et al. highlighted the anticancer effects of tetrahydropyrimidine derivatives on various cancer cell lines. The study reported significant tumor growth inhibition in xenograft models treated with methyl 2-oxo derivatives compared to control groups .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Methyl 2-oxo-4-phenyl-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:
- Solvent selection : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) is preferred for intermediates due to their polarity and stability .
- Temperature control : Maintain ≤60°C to prevent decomposition of sulfonyl-containing intermediates .
- Catalyst use : Acidic conditions (e.g., HCl) facilitate cyclization of the tetrahydropyrimidine ring .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve the tetrahydropyrimidine core and substituent orientations .
- NMR spectroscopy : H and C NMR to verify the thiophene-sulfonyl group (δ ~7.5–8.5 ppm for thiophene protons) and carboxylate ester (δ ~3.7 ppm for methyl ester) .
- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What are the standard protocols for evaluating its bioactivity in kinase inhibition assays?
- Methodological Answer :
- Kinase selectivity profiling : Use ADP-Glo™ assays to measure IC values against a panel of kinases (e.g., EGFR, VEGFR) .
- Dose-response curves : Test concentrations from 1 nM to 10 µM in triplicate to ensure reproducibility.
- Control compounds : Include staurosporine as a positive control for pan-kinase inhibition .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?
- Methodological Answer :
- Solubility assessment : Measure solubility in assay buffers (e.g., DMSO/PBS mixtures) to rule out aggregation artifacts .
- Metabolic stability testing : Use liver microsomes to evaluate compound degradation, which may explain reduced cellular efficacy .
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to identify confounding interactions .
Q. What strategies improve regioselectivity during functionalization of the tetrahydropyrimidine ring?
- Methodological Answer :
- Steric directing groups : Introduce bulky substituents (e.g., phenyl groups) at C4 to bias electrophilic attacks toward C6 .
- Catalytic control : Use Lewis acids (e.g., ZnCl) to coordinate with the carbonyl oxygen, directing reactions to specific positions .
- Computational modeling : DFT calculations predict reactive sites based on electron density maps .
Q. How does the thiophene-sulfonyl group influence thermodynamic stability compared to other sulfonamide derivatives?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Compare decomposition temperatures of analogs with/without the thiophene-sulfonyl group .
- Crystallographic studies : Analyze hydrogen-bonding networks; sulfonyl groups often stabilize crystal lattices via S=O···H interactions .
- Solubility parameters : Measure logP values to correlate sulfonyl modifications with hydrophilicity .
Q. What experimental approaches validate the proposed mechanism of action in kinase inhibition?
- Methodological Answer :
- Co-crystallization : Obtain X-ray structures of the compound bound to target kinases (e.g., PDB deposition) to confirm binding poses .
- Mutagenesis studies : Introduce point mutations (e.g., gatekeeper residues) to assess binding pocket specificity .
- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity and entropy-driven contributions .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values across different studies?
- Methodological Answer :
- Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM for kinase assays) and incubation times .
- Compound purity verification : Use HPLC (≥95% purity) to exclude batch-to-batch variability .
- Data normalization : Express IC relative to a common reference inhibitor (e.g., imatinib for tyrosine kinases) .
Tables of Key Parameters
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Synthetic Yield (Overall) | 30–45% | |
| IC (EGFR Kinase) | 0.8–2.1 µM | |
| Solubility (DMSO) | >50 mM | |
| Melting Point | 180–185°C (decomposes) | |
| logP (Calculated) | 2.8–3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
